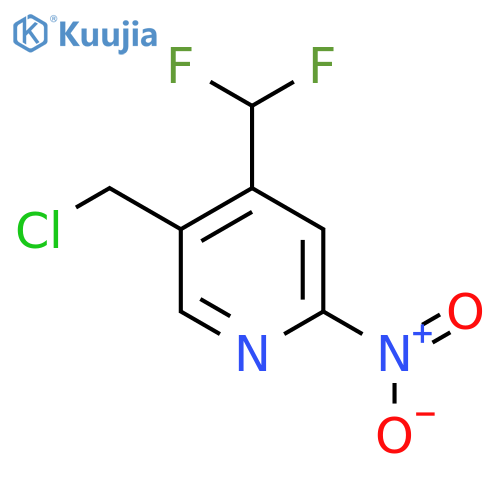Cas no 1804693-99-9 (5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine)

1804693-99-9 structure
商品名:5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine
CAS番号:1804693-99-9
MF:C7H5ClF2N2O2
メガワット:222.576607465744
CID:4848214
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine
-
- インチ: 1S/C7H5ClF2N2O2/c8-2-4-3-11-6(12(13)14)1-5(4)7(9)10/h1,3,7H,2H2
- InChIKey: UMGMCQWHVPONRF-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=NC(=CC=1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029075931-500mg |
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine |
1804693-99-9 | 97% | 500mg |
$855.75 | 2022-04-01 | |
| Alichem | A029075931-1g |
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine |
1804693-99-9 | 97% | 1g |
$1,445.30 | 2022-04-01 | |
| Alichem | A029075931-250mg |
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine |
1804693-99-9 | 97% | 250mg |
$484.80 | 2022-04-01 |
5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1804693-99-9 (5-(Chloromethyl)-4-(difluoromethyl)-2-nitropyridine) 関連製品
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
